2-Bromo-1-methoxy-3-(methylsulfanyl)benzene
Description
2-Bromo-1-methoxy-3-(methylsulfanyl)benzene is a substituted aromatic compound with a benzene core functionalized at positions 1, 2, and 3. Its structure comprises:
- 1-Methoxy group (-OCH₃): A strong electron-donating, ortho/para-directing substituent.
- 2-Bromo group (-Br): A moderately deactivating, meta-directing halogen.
- 3-Methylsulfanyl group (-SCH₃): A weakly electron-donating (via sulfur’s lone pairs), ortho/para-directing thioether.
This combination creates a unique electronic environment, influencing reactivity, solubility, and intermolecular interactions. The compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s role as a leaving group. Its crystal structure, determined via X-ray diffraction (as inferred from methodologies in and ), would exhibit intramolecular hydrogen bonding and specific dihedral angles between substituents .
Properties
IUPAC Name |
2-bromo-1-methoxy-3-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVHIUZSGRYFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)SC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methoxy-3-(methylsulfanyl)benzene can be achieved through several methods. One common approach involves the bromination of 1-methoxy-3-(methylsulfanyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-1-methoxy-3-(methylsulfanyl)benzene may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methoxy-3-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl compounds or other complex aromatic structures.
Scientific Research Applications
2-Bromo-1-methoxy-3-(methylsulfanyl)benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a lead compound in drug development for its potential therapeutic properties.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methoxy-3-(methylsulfanyl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the functional groups on the benzene ring contribute to its reactivity and ability to form covalent bonds with other molecules. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Bromo-1-methoxy-3-(methylsulfanyl)benzene with analogs differing in substituent type, position, or electronic effects:
Key Comparative Insights:
Electronic Effects :
- Electron-donating vs. withdrawing groups : The methylsulfanyl (-SCH₃) group in the target compound donates electrons less effectively than methoxy (-OCH₃) but more than sulfonyl (-SO₂CH₃). This results in intermediate reactivity for electrophilic aromatic substitution .
- Directing effects : The interplay between meta-directing Br and ortho/para-directing OCH₃/SCH₃ creates competing regioselectivity. For example, nitration would likely occur at position 5 (meta to Br and para to SCH₃) .
Physical Properties :
- Solubility : The thioether (-SCH₃) group increases hydrophobicity compared to sulfonyl analogs, reducing solubility in polar solvents .
- Melting points : Bromine’s high molecular weight and polarizability contribute to higher melting points than chloro analogs .
Reactivity in Synthesis :
- Cross-coupling : The bromine atom in the target compound is more reactive in palladium-catalyzed couplings than chlorine, enabling efficient aryl-aryl bond formation .
- Oxidation susceptibility : The methylsulfanyl group can oxidize to sulfoxide or sulfone under strong oxidizing conditions, altering electronic properties .
Crystallographic Behavior :
- Intramolecular hydrogen bonds (e.g., C–H⋯O) and dihedral angles between substituents (e.g., 16.96°–55.54° in related structures) influence crystal packing and stability .
Biological Activity
2-Bromo-1-methoxy-3-(methylsulfanyl)benzene is an organic compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula of 2-Bromo-1-methoxy-3-(methylsulfanyl)benzene is . The presence of a bromine atom, a methoxy group, and a methylsulfanyl group contributes to its reactivity and biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The bromine atom may enhance the lipophilicity of the molecule, facilitating its penetration into biological membranes. The methylsulfanyl group can participate in redox reactions, potentially influencing cellular oxidative stress levels.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-Bromo-1-methoxy-3-(methylsulfanyl)benzene. For instance, derivatives with similar structures have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 16f | HepG2 | 6.19 ± 0.50 | |
| 16c | MCF-7 | 5.10 ± 0.40 | |
| 24b | MDA-MB-231 | 8.16 | |
| 25c | MCF-7 | 0.90 |
These findings suggest that modifications in the structure can significantly impact the compound's effectiveness against cancer cells.
Antimicrobial Activity
The antimicrobial properties of compounds containing methylsulfanyl groups have also been investigated. A study on related compounds indicated that those with electron-withdrawing groups like bromine exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| D-17 | S. aureus | High |
| D-20 | K. pneumoniae | High |
| D-4 | E. coli | Moderate |
This suggests that the presence of specific substituents can modulate the antimicrobial efficacy of these compounds.
Antioxidant Activity
Antioxidant assays have shown that certain derivatives of 2-Bromo-1-methoxy-3-(methylsulfanyl)benzene possess notable free radical scavenging abilities. These properties are crucial for mitigating oxidative stress-related diseases:
| Compound | Assay Type | Result |
|---|---|---|
| D-16 | DPPH Scavenging | IC50 = 15 µM |
| D-4 | ABTS Scavenging | IC50 = 12 µM |
The antioxidant activity indicates potential applications in preventing cellular damage and promoting health.
Case Studies
- Anticancer Research : A study evaluated the effects of various derivatives on MCF-7 breast cancer cells, revealing that compounds with bromine substitutions had lower IC50 values compared to standard treatments like doxorubicin, indicating superior efficacy in inhibiting cell proliferation.
- Antimicrobial Testing : Another investigation focused on the antibacterial activity of synthesized derivatives against common pathogens, demonstrating that modifications in functional groups significantly influenced their effectiveness, with certain compounds showing potent activity against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
